molecular formula C23H25N3O B14920267 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B14920267
M. Wt: 359.5 g/mol
InChI Key: UBFHWVSEKJUEFQ-UHFFFAOYSA-N
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Description

1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 3-phenoxybenzyl chloride with 4-(pyridin-3-ylmethyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. The compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
  • 1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine
  • 1-[(3-Phenoxyphenyl)methyl]-4-(quinolin-3-ylmethyl)piperazine

Uniqueness

1-[(3-Phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C23H25N3O/c1-2-8-22(9-3-1)27-23-10-4-6-20(16-23)18-25-12-14-26(15-13-25)19-21-7-5-11-24-17-21/h1-11,16-17H,12-15,18-19H2

InChI Key

UBFHWVSEKJUEFQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CN=CC=C4

Origin of Product

United States

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